![molecular formula C21H29FNO3P B2612938 dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate CAS No. 438483-75-1](/img/structure/B2612938.png)
dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound that contains a phosphonate group bonded to a [(2-fluorophenyl)(phenylamino)methyl] moiety
Wirkmechanismus
Target of Action
Dibutyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate is a type of α-aminophosphonate . α-Aminophosphonates are structural analogues of amino acids and have found application in organic and medicinal chemistry . They are known to act as enzyme inhibitors .
Mode of Action
The mode of action of Dibutyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate involves its interaction with enzymes. The tetrahedral geometry on the phosphorus atom mimics the transition state of peptide hydrolysis, thus enabling α-aminophosphonates to act as enzyme inhibitors .
Biochemical Pathways
Α-aminophosphonates are structurally similar to phosphate esters or anhydrides, which play crucial roles in various biochemical pathways .
Pharmacokinetics
Α-aminophosphonates, in general, are known for their stability under physiological and chemical conditions due to the replacement of the labile o–p bond with an enzymatically and chemically stable c–p bond .
Result of Action
Dibutyl ((2-fluorophenyl)(phenylamino)methyl)phosphonate and its derivatives have shown moderate activity against the glioblastoma multiforme cell lines (T98G and U-118 MG) . Most of the studied SNAr reaction products displayed significantly higher inhibitory activity against both cancer cell lines than the parent compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate typically involves the reaction of dibutyl phosphite with a suitable [(2-fluorophenyl)(phenylamino)methyl] precursor. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process would include careful control of temperature, pressure, and reaction time to optimize the production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The fluorine atom in the [(2-fluorophenyl)(phenylamino)methyl] moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted [(2-fluorophenyl)(phenylamino)methyl] compounds .
Wissenschaftliche Forschungsanwendungen
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate
- Diethyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate
- Dibutyl [(2-chlorophenyl)(phenylamino)methyl]phosphonate
Uniqueness
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate is unique due to the presence of the fluorine atom, which can enhance its biological activity and chemical stability compared to its non-fluorinated analogs. The dibutyl ester group also provides specific solubility and reactivity properties that differentiate it from other similar compounds .
Eigenschaften
IUPAC Name |
N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FNO3P/c1-3-5-16-25-27(24,26-17-6-4-2)21(19-14-10-11-15-20(19)22)23-18-12-8-7-9-13-18/h7-15,21,23H,3-6,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRLQGZHUNLQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C(C1=CC=CC=C1F)NC2=CC=CC=C2)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
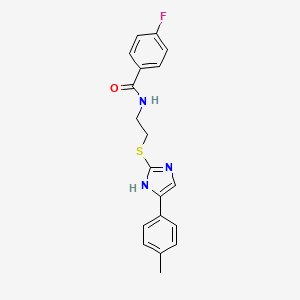
![4-[4,7-Dimethyl-2-[(2-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2612856.png)

![2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2612858.png)
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612861.png)
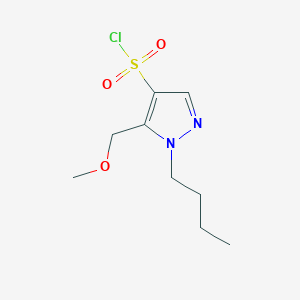
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2612864.png)
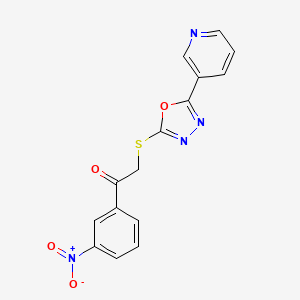


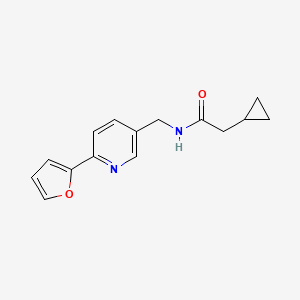

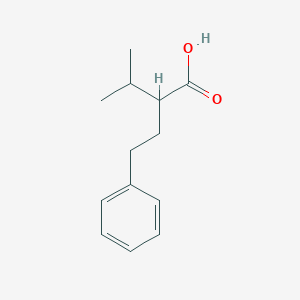
![5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2612878.png)
